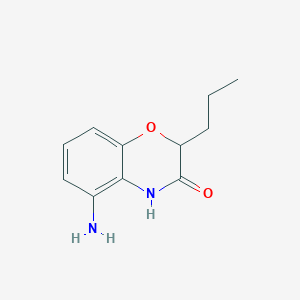

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-amino-2-propyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C11H14N2O2/c1-2-4-9-11(14)13-10-7(12)5-3-6-8(10)15-9/h3,5-6,9H,2,4,12H2,1H3,(H,13,14) |

InChI Key |

NLMKVFNLQGZTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)NC2=C(C=CC=C2O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate alkylating agents. One common method includes the reaction of 2-aminophenol with alpha-bromo-gamma-butyrolactone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature . This reaction yields the desired benzoxazinone derivative after subsequent reduction steps.

Industrial Production Methods

Industrial production of benzoxazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the benzoxazinone ring to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized benzoxazine derivatives.

Scientific Research Applications

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its anti-inflammatory, analgesic, and neuroprotective properties.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its neuroprotective effects could be related to the modulation of neurotransmitter receptors and the reduction of oxidative stress .

Comparison with Similar Compounds

Structural Analogues within the Benzoxazine Family

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

- Structure: Features an aminomethyl group at position 5 instead of a propyl-amino combination.

- Activity: Not directly tested for topoisomerase inhibition but serves as a precursor for further modifications.

8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure: Contains a trifluoromethyl group at position 6 and an amino group at position 6.

- Properties : The electron-withdrawing CF3 group enhances metabolic stability and may influence pharmacokinetics .

- Activity : Demonstrated cytotoxic effects in preliminary screens, though specific targets remain uncharacterized .

Fluoro-Substituted Derivatives

- Examples: 5-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS 1221502-66-4) and 6-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS 398-63-0).

- Properties : Fluorine atoms increase lipophilicity and membrane permeability.

- Activity : Fluorine at position 6 (as in 6-Fluoro derivative) showed moderate topoisomerase inhibition, while position 5 substitution reduced activity, highlighting positional sensitivity .

Heterocyclic Analogues with Modified Cores

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides

- Structure : Replaces oxygen with sulfur in the heterocycle, forming a dithiazepine ring.

- Properties : Sulfur atoms increase ring flexibility and electron density.

Naphtho[1,2-e][1,3]oxazine Derivatives

- Structure: Fused naphthoquinone-oxazine systems.

- Properties : Extended aromaticity enhances intercalation with DNA.

- Activity : Demonstrated dual anticancer and anti-inflammatory effects, suggesting broader therapeutic utility compared to simpler benzoxazines .

Glycosylated Derivatives

5-Chloro-2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one β-D-glucopyranoside

- Structure: Glycosylation at position 2 with a β-D-glucopyranosyl group.

- Activity : Glycosylation reduced topoisomerase inhibition but enhanced bioavailability in preclinical models .

Table 1: Comparative Analysis of Selected Compounds

Biological Activity

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, known for its diverse biological activities, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

- Chemical Formula: C₁₁H₁₄N₂O₂

- Molecular Weight: 206.24 g/mol

- CAS Number: 1492352-41-6

- Appearance: White to light brown powder

- Melting Point: 235–241 °C

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoxazine derivatives, including this compound. For instance, research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Neuropharmacological Effects

The compound has been identified as a 5-HT(1A) receptor antagonist , which plays a role in mood regulation and anxiety. This antagonistic activity suggests potential applications in treating anxiety disorders and depression by modulating serotonin levels in the brain . Additionally, its ability to inhibit serotonin reuptake positions it as a candidate for further development in neuropharmacology.

Antimicrobial Properties

Benzoxazine derivatives are also noted for their antimicrobial activities. Research has shown that these compounds can exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound contribute to its potential therapeutic applications in conditions characterized by oxidative stress. Furthermore, studies suggest that these compounds may possess anti-inflammatory properties, making them relevant in the treatment of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Evaluation :

- Neuropharmacological Assessment :

- Antimicrobial Testing :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.